molecular formula C14H18N2O3S B4996583 ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

Cat. No. B4996583
M. Wt: 294.37 g/mol
InChI Key: SDWTZDCBAQFHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate, also known as DMOTB ester, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate ester has shown potential applications in the fields of medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound ester has been studied for its anticancer, antimicrobial, and antiviral properties. In material science, this compound ester has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In organic electronics, this compound ester has been utilized as a dopant for the fabrication of high-performance organic field-effect transistors.

Mechanism of Action

The mechanism of action of ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate ester is not fully understood. However, studies have shown that it can interact with various cellular targets, including DNA, enzymes, and receptors, leading to a range of biological effects.
Biochemical and Physiological Effects:
This compound ester has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria, as well as to suppress the replication of viruses. This compound ester has also been shown to modulate the activity of enzymes involved in various metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. In addition, this compound ester has been shown to affect the expression and function of various receptors, such as GABA receptors and dopamine receptors.

Advantages and Limitations for Lab Experiments

Ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate ester has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of novel compounds. However, its limited solubility in water and some organic solvents can pose challenges for its use in certain experiments. In addition, its potential toxicity and lack of specificity for certain cellular targets may limit its utility in some applications.

Future Directions

There are several future directions for research on ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate ester. One area of interest is the development of more efficient and selective synthesis methods for this compound ester and its derivatives. Another area of research is the investigation of its potential applications in the development of new anticancer and antimicrobial agents. In addition, the use of this compound ester as a dopant for the fabrication of organic electronic devices is an area of growing interest. Finally, further studies are needed to elucidate the mechanism of action of this compound ester and its potential effects on various cellular targets.

Synthesis Methods

Ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate ester is synthesized by the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl 2-bromo-3-oxobutanoate in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain this compound hydrazide, which is further reacted with ethyl chloroformate to form this compound ester.

properties

IUPAC Name

ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-10(14(18)19-6-2)16-7-15-12-11(13(16)17)8(3)9(4)20-12/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWTZDCBAQFHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=NC2=C(C1=O)C(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.